N-Chenodeoxycholyl-2-fluoro-beta-alanine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114818-27-8 |
|---|---|
Molecular Formula |
C8H4ClF3O2 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3-[[(4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid |
InChI |
InChI=1S/C27H44FNO5/c1-15(4-7-23(32)29-14-21(28)25(33)34)18-5-6-19-24-20(9-11-27(18,19)3)26(2)10-8-17(30)12-16(26)13-22(24)31/h15-22,24,30-31H,4-14H2,1-3H3,(H,29,32)(H,33,34)/t15-,16+,17-,18-,19?,20?,21?,22-,24?,26+,27-/m1/s1 |
InChI Key |
BILAUYJFCBEEOJ-ZMGWGPHFSA-N |
SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1(CCC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyms |
N-chenodeoxycholyl-2-fluoro-beta-alanine N-chenodeoxycholyl-2-fluoro-beta-alanine, (3alpha,5beta,7alpha-(R))-isomer NCDCFA |
Origin of Product |
United States |
Synthetic Methodologies for N Chenodeoxycholyl 2 Fluoro Beta Alanine and Structural Analogs
Chemical Synthesis of the 2-Fluoro-beta-alanine Moiety
2-Fluoro-beta-alanine (FBAL) is not a naturally occurring amino acid and must be prepared through chemical synthesis. It is a known catabolite of the anticancer drug 5-fluorouracil (B62378). pnas.org Several synthetic routes have been developed for fluorinated amino acids, which can be adapted for FBAL. psu.edu
Common synthetic approaches include:
From Acrylic Acid Derivatives: A prevalent method involves the ammoniation of acrylic acid or its esters under high-temperature and high-pressure conditions. frontiersin.orgresearchgate.net For the fluorinated analog, a suitable fluorinated precursor would be required.
From Aspartate: L-aspartate can be converted to β-alanine through decarboxylation. frontiersin.org Applying this logic to a fluorinated aspartate analog could yield the desired product.
Modern Fluorination Methods: Asymmetric synthesis routes have been developed to introduce fluorine stereoselectively. acs.org For instance, electrophilic fluorinating agents can be used on a suitable enolate precursor to install the fluorine atom at the α-position (C2) of the β-alanine backbone. psu.edu
The synthesis often results in a racemic mixture, which may require chiral resolution if a specific stereoisomer is needed. psu.edu
Coupling Reactions for Amide Bond Formation
The central step in synthesizing N-Chenodeoxycholyl-2-fluoro-beta-alanine is the formation of the amide bond between the activated C24-carboxyl group of CDCA and the amino group of 2-fluoro-beta-alanine. researchgate.net This reaction is typically facilitated by a coupling reagent to overcome the low reactivity of the carboxylic acid. luxembourg-bio.comrsc.org
The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide linkage and releasing a byproduct derived from the coupling agent. luxembourg-bio.comresearchgate.net
A variety of coupling reagents are available, each with specific advantages. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. hepatochem.compeptide.com To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. nih.govpeptide.com Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU) are also highly effective reagents, particularly for sterically hindered or unreactive substrates. nih.govpeptide.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Key Characteristics & Byproducts |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used and cost-effective. DCC forms a urea (B33335) byproduct that is often insoluble and removed by filtration. luxembourg-bio.compeptide.com EDC's byproduct is water-soluble, simplifying workup. peptide.comnih.gov |
| Phosphonium Salts | BOP, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Highly efficient, low racemization. peptide.com BOP generates a carcinogenic byproduct (HMPA). PyBOP is a safer alternative. |
| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Very fast reaction rates and high yields, even for difficult couplings. nih.gov Often used with a non-nucleophilic base like DIPEA. |
| Additives | HOBt (1-Hydroxybenzotriazole), NHS (N-Hydroxysuccinimide) | Used with carbodiimides to suppress side reactions and reduce racemization by forming an active ester intermediate. nih.govpeptide.com |
Multi-Step Reaction Sequences and Purification Techniques
The complete synthesis of this compound is a multi-step process that requires careful planning and execution. A representative sequence would be:
(Optional) Protection: Protection of the C3 and C7 hydroxyl groups of chenodeoxycholic acid. nih.gov
Activation: Activation of the C24-carboxylic acid of the (protected) bile acid using a suitable reagent.
Coupling: Reaction of the activated bile acid with 2-fluoro-beta-alanine in the presence of a base to form the protected conjugate.
(Optional) Deprotection: Removal of the hydroxyl protecting groups to yield the final product. nih.gov
Purification is critical after each step to ensure the removal of unreacted starting materials, reagents, and byproducts. The final compound, identified as a biliary metabolite, has been purified from biological samples using techniques that are directly applicable to synthetic preparations. pnas.orgnih.gov
Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for both purifying the final product and analyzing its purity. pnas.orgnih.gov Reversed-phase HPLC is particularly effective for separating bile acid conjugates. pnas.org Silica (B1680970) gel column chromatography is also a standard method for purification after each synthetic step.
Crystallization: If the final product is a solid, crystallization can be an effective method for obtaining highly pure material.
Extraction: Liquid-liquid extraction is used during the workup process to separate the product from water-soluble byproducts, such as those generated when using EDC as a coupling agent. peptide.com
The identity and structure of the synthesized compound are typically confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pnas.org
Stereochemical Considerations in Analog Synthesis
Stereochemistry is a critical aspect of the synthesis of this compound and its analogs, as biological activity is often highly dependent on the three-dimensional structure of a molecule.
Bile Acid Scaffold: Chenodeoxycholic acid has a defined stereochemistry. The A and B rings of the steroid nucleus are cis-fused, giving the molecule a characteristic curved shape. nih.gov The hydroxyl groups at C3 and C7 are in the alpha (α) configuration (pointing below the plane of the rings), while the methyl groups are in the beta (β) configuration (pointing above the plane). nih.govyoutube.com It is crucial that the synthetic route preserves this native stereochemistry, as epimerization at any chiral center could lead to a different compound with altered properties. acs.org
2-Fluoro-beta-alanine Moiety: The 2-fluoro-beta-alanine component contains a chiral center at the C2 position (the carbon bearing the fluorine atom). Synthesis of this moiety often produces a racemic mixture (an equal mixture of both enantiomers). psu.edu If a specific stereoisomer is required for biological studies, an asymmetric synthesis or a chiral resolution step would be necessary.
Coupling Reaction: The conditions of the amide coupling reaction must be chosen carefully to avoid epimerization of any pre-existing chiral centers, particularly the α-carbon of an amino acid. luxembourg-bio.com The use of additives like HOBt is known to suppress such racemization. peptide.com
The synthesis of stereoisomeric analogs, for example, by using ursodeoxycholic acid (UDCA, the 7β-epimer of CDCA) or by synthesizing both enantiomers of 2-fluoro-beta-alanine, can be valuable for studying structure-activity relationships. nih.gov
Biotransformation and Metabolic Fate of N Chenodeoxycholyl 2 Fluoro Beta Alanine
Formation Pathways in Biological Systems
The synthesis of N-Chenodeoxycholyl-2-fluoro-beta-alanine in the body is not a primary metabolic event but rather a downstream consequence of the catabolism of specific chemotherapeutic agents.
Conjugation of 2-Fluoro-beta-alanine with Bile Acids
This compound is formed as a biliary metabolite of the anticancer drug 5-fluorouracil (B62378) (FUra). wikipedia.orgnih.gov The catabolism of FUra produces a metabolite known as 2-fluoro-beta-alanine (FBAL). elsevierpure.comresearchgate.net This amino acid analogue then undergoes conjugation with bile acids in the liver. elsevierpure.comresearchgate.net Studies using isolated perfused rat livers have demonstrated that during the infusion of FUra and its derivative 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), the major metabolites found in bile are N-(bile acid)-FBAL conjugates. elsevierpure.comcapes.gov.br Specifically, FBAL has been shown to conjugate with chenodeoxycholic acid, as well as other bile acids like cholic acid and α-muricholic acid, to form the respective N-acyl conjugates. elsevierpure.comcapes.gov.brnih.gov
Enzymatic Activity of Bile Acid Coenzyme A:Amino Acid:N-Acyltransferase with Fluorinated Substrates
The conjugation of FBAL with bile acids is catalyzed by the hepatic enzyme Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). elsevierpure.com This enzyme is typically responsible for the conjugation of bile acids with the amino acids glycine (B1666218) and taurine (B1682933), a crucial step in bile acid metabolism that enhances their solubility and digestive functions. elsevierpure.comresearchgate.net
Research has revealed that FBAL is a substrate for human liver BAAT. elsevierpure.com Kinetic analyses have shown that the enzyme exhibits a comparable affinity for FBAL and taurine, and a greater affinity for FBAL than for glycine. elsevierpure.com This high affinity of BAAT for FBAL facilitates the formation of this compound in individuals undergoing FUra therapy. elsevierpure.com Competitive inhibition studies have further suggested that a single enzyme is responsible for the conjugation of glycine, taurine, and FBAL with bile acids. elsevierpure.com
Table 1: Michaelis-Menten Constants (Km) and Inhibition Constants (Ki) of Human Liver BAAT for Various Substrates
| Substrate/Inhibitor | Km (mM) | Ki (mM) |
|---|---|---|
| 2-Fluoro-beta-alanine (FBAL) | 1.45 | - |
| Taurine | 1.32 | 1.27 |
| Glycine | 6.45 | 4.47 |
Data sourced from kinetic experiments with purified human liver BAAT. elsevierpure.com
Hydrolysis and Deconjugation Processes
Once formed and secreted into the bile, this compound is subject to hydrolytic enzymes, particularly within the intestinal tract.
Susceptibility to Cholylglycine Hydrolase
This compound can be hydrolyzed back to its constituent parts, chenodeoxycholic acid and FBAL, by the enzyme cholylglycine hydrolase. elsevierpure.comresearchgate.netcapes.gov.brnih.gov This enzyme is a type of bile salt hydrolase (BSH) produced by intestinal bacteria. frontiersin.org The susceptibility of the amide bond in this compound to this hydrolase has been experimentally confirmed and is a key method used to identify this metabolite in biological samples. elsevierpure.comresearchgate.netcapes.gov.brnih.gov
Intestinal Deconjugation Mechanisms
The primary mechanism for the deconjugation of bile acid conjugates, including this compound, occurs in the distal small intestine and colon. This process is mediated by the enzymatic activity of the resident gut microbiota. frontiersin.orgnih.govnih.gov Various bacterial species within the gastrointestinal tract produce bile salt hydrolases that cleave the amide bond linking the bile acid to the amino acid. frontiersin.orgnih.gov It is through this bacterial action that this compound is broken down, releasing unconjugated chenodeoxycholic acid and FBAL into the intestinal lumen. nih.gov
Enterohepatic Circulation Dynamics and Reconjugation Pathways
The fate of this compound is intertwined with the enterohepatic circulation, a highly efficient process that recycles bile acids between the liver and the intestine. imrpress.comnih.gov Studies on the biological properties of FBAL-bile acid conjugates indicate that their hepatic extraction is similar to that of the naturally occurring taurine and glycine conjugates. nih.govcolab.ws This suggests that this compound is likely to participate in the enterohepatic circulation.
Following its secretion into the intestine via the bile, the intact conjugate can be reabsorbed, primarily in the terminal ileum, by the apical sodium-dependent bile acid transporter (ASBT) and returned to the liver via the portal circulation. researchgate.net However, a significant portion is expected to undergo deconjugation by the gut microbiota. nih.gov
The resulting unconjugated chenodeoxycholic acid can be passively reabsorbed in the intestine and colon and returned to the liver. nih.gov Once back in the hepatocyte, chenodeoxycholic acid can be reactivated to chenodeoxycholyl-CoA and subsequently reconjugated. Given that FBAL is a high-affinity substrate for BAAT, if FBAL is also reabsorbed from the intestine and present in the liver, reconjugation to form this compound is a plausible pathway. This cycle of deconjugation in the gut and reconjugation in the liver is a hallmark of the enterohepatic circulation of bile acids. nih.gov
Hepatic Reconjugation of Deconjugated Moieties
The deconjugation and subsequent reconjugation of bile acids are critical steps in their enterohepatic circulation and have been extensively studied. frontiersin.orgnih.gov While this compound is formed in the liver, should it undergo deconjugation in the gut by bacterial bile salt hydrolases (BSHs), its constituent parts, chenodeoxycholic acid and 2-fluoro-beta-alanine, would be released. frontiersin.orgresearchgate.net Upon reabsorption and return to the liver via the portal circulation, these moieties can potentially be reconjugated.
The liver possesses efficient mechanisms for the conjugation of bile acids with amino acids, primarily glycine and taurine, a process catalyzed by bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov Research on the hepatic handling of this compound using isolated perfused rat liver models has demonstrated that the liver can efficiently extract this compound from circulation. nih.gov The extraction efficiency of the 2-fluoro-beta-alanine conjugates of cholic acid and chenodeoxycholic acid is comparable to that of their naturally occurring taurine and glycine counterparts. nih.gov
Studies have shown that the amino acid moiety can influence the biliary secretion and cholestatic properties of chenodeoxycholic acid conjugates. nih.gov For instance, the maximal biliary secretion rate of the 2-fluoro-beta-alanine conjugate of chenodeoxycholate was found to be similar to that of glycochenodeoxycholate but significantly lower than that of taurochenodeoxycholate. nih.gov
Table 1: Comparative Biliary Secretion and Cholestatic Effects of Chenodeoxycholic Acid Conjugates
| Conjugate | Maximal Biliary Secretion Rate (Relative to Taurochenodeoxycholate) | Decrease in Bile Flow |
|---|---|---|
| This compound | Similar to Glycochenodeoxycholate (47% lower than Taurochenodeoxycholate) | Comparable to Glycochenodeoxycholate |
| Glycochenodeoxycholate | 47% lower than Taurochenodeoxycholate | 54% |
| Taurochenodeoxycholate | 100% | 12% |
Data derived from studies on isolated perfused rat liver. nih.gov
This capacity for hepatic uptake and secretion suggests that if 2-fluoro-beta-alanine is present in the liver, it can be reconjugated with chenodeoxycholic acid, thus re-forming this compound, which is then secreted into the bile. researchgate.netelsevierpure.com
Systemic Distribution of Derived Metabolites
Following its formation in the liver, this compound is primarily eliminated into the bile. nih.govresearchgate.net As a biliary metabolite, its systemic distribution is largely governed by the principles of enterohepatic circulation. frontiersin.org After secretion into the small intestine, it can be acted upon by gut microbiota.
The deconjugation of bile acid conjugates by bacterial BSHs is a key event in the distal intestine. frontiersin.orgnih.gov This process releases the unconjugated bile acid (chenodeoxycholic acid) and the amino acid conjugate (2-fluoro-beta-alanine). Unconjugated bile acids are generally more readily absorbed across the gut wall than their conjugated counterparts. nih.gov
Once reabsorbed, these derived metabolites enter the portal circulation and are transported back to the liver. Chenodeoxycholic acid will re-enter the bile acid pool and undergo reconjugation and resecretion. The fate of 2-fluoro-beta-alanine following its potential release in the gut and reabsorption is less clear. However, as it is a catabolite of 5-fluorouracil, its systemic distribution would likely follow that of other small, water-soluble molecules, with potential for renal clearance.
The majority of bile acids (~95%) are reabsorbed in the terminal ileum and colon and returned to the liver. frontiersin.org Any this compound that escapes deconjugation and reabsorption will be excreted in the feces. The systemic exposure to metabolites derived from the deconjugation of this compound is therefore dependent on the extent of intestinal deconjugation and subsequent absorption of chenodeoxycholic acid and 2-fluoro-beta-alanine.
Mechanistic Investigations of N Chenodeoxycholyl 2 Fluoro Beta Alanine Biological Interactions
Receptor Binding and Modulation Studies
The interaction of bile acid analogues with nuclear and cell surface receptors is a critical determinant of their biological activity. Research into N-Chenodeoxycholyl-2-fluoro-beta-alanine has explored its capacity to modulate key receptors involved in bile acid signaling pathways.
Agonism and Antagonism at Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis. While specific studies detailing the direct agonistic or antagonistic activity of this compound at the FXR are not extensively documented in publicly available literature, the biological context of its formation provides indirect information. As a conjugate of chenodeoxycholic acid (CDCA), a known potent natural FXR agonist, its potential for FXR interaction is significant. The modification with 2-fluoro-beta-alanine could theoretically alter the binding affinity and subsequent activation or inhibition of the receptor compared to its parent compound. Further investigation is required to fully characterize the specific modulatory effects of this compound on FXR.
Interaction with TGR5 Receptor
The TGR5 receptor, a G protein-coupled receptor, is another important sensor for bile acids, mediating various metabolic effects. Similar to FXR, direct binding and functional studies on the interaction between this compound and the TGR5 receptor are not widely reported. The parent bile acid, chenodeoxycholic acid, is an agonist for TGR5. The addition of the 2-fluoro-beta-alanine moiety may influence its binding and activation potential. Given that TGR5 activation is involved in energy metabolism and inflammatory responses, understanding the specific role of this synthetic conjugate is an area for further research.
Bile Acid Transporter Substrate Specificity
The movement of bile acids into and out of liver cells is a tightly controlled process managed by a series of transport proteins. The efficiency of this transport is crucial for maintaining the enterohepatic circulation and preventing cholestasis.
Hepatic Uptake via Organic Anion Transporting Polypeptides (OATPs)
Organic Anion Transporting Polypeptides (OATPs) are a family of transporters located on the basolateral (sinusoidal) membrane of hepatocytes, responsible for the sodium-independent uptake of various compounds, including bile acids. Studies have shown that OATPs, alongside NTCP, contribute to the hepatic uptake of conjugated bile acids. nih.gov While direct transport studies specifically quantifying the uptake of this compound by various OATP isoforms are limited, research on similar conjugated bile acids suggests that it is likely a substrate. For instance, in vitro experiments have demonstrated that murine OATP1A1, OATP1A4, and OATP1B2 are all capable of transporting conjugated bile acids. nih.gov The 2-fluoro-beta-alanine conjugates of bile acids have been shown to be extracted by the liver to a similar extent as naturally occurring taurine (B1682933) and glycine (B1666218) conjugates, implying efficient uptake by transporters like OATPs. nih.gov
Hepatic Uptake via Sodium Taurocholate Cotransporting Polypeptide (NTCP)
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into hepatocytes. wikipedia.orgnih.govelifesciences.org It is a key protein for maintaining the enterohepatic circulation of bile acids. nih.govelifesciences.org Given that NTCP is the main uptake system for conjugated bile acids like taurocholate and that this compound is a conjugated bile acid, it is presumed to be a substrate for NTCP. Studies comparing the hepatic extraction of 2-fluoro-beta-alanine conjugates with natural bile acid conjugates have demonstrated similar uptake efficiencies, supporting the role of primary hepatic uptake transporters like NTCP. nih.gov
Biliary Efflux via Bile Salt Export Pump (BSEP)
The Bile Salt Export Pump (BSEP), or ABCB11, is a member of the ATP-binding cassette (ABC) superfamily of transporters located on the canalicular (apical) membrane of hepatocytes. nih.govmerckmillipore.com Its primary function is to secrete bile salts from the hepatocyte into the bile canaliculus, which is the rate-limiting step in bile secretion. nih.gov Research using isolated perfused rat livers has provided insight into the biliary transport of this compound. nih.gov When compared to other conjugates of chenodeoxycholic acid, the 2-fluoro-beta-alanine conjugate showed a maximal biliary secretion rate that was 47% lower than that of taurochenodeoxycholate, but similar to that of glycochenodeoxycholate. nih.gov Furthermore, this conjugate induced a significant decrease in bile flow, comparable to the cholestatic effects observed with glycochenodeoxycholate. nih.gov
Interactive Data Table: Biliary Secretion and Bile Flow Effects of Chenodeoxycholic Acid Conjugates
This table summarizes the comparative effects of different chenodeoxycholic acid conjugates on biliary secretion and bile flow, based on data from isolated perfused rat liver studies. nih.gov
| Compound | Maximal Biliary Secretion Rate (relative to Taurochenodeoxycholate) | Effect on Bile Flow (% decrease) |
| This compound | ~53% | 54% |
| Glycochenodeoxycholate | Similar to the 2-fluoro-beta-alanine conjugate | 74% |
| Taurochenodeoxycholate | 100% (Reference) | 12% |
Biliary Efflux via Multidrug Resistance-associated Protein 2 (MRP2)
The multidrug resistance-associated protein 2 (MRP2), an ATP-binding cassette transporter, plays a crucial role in the secretion of numerous organic anions from the liver into the bile. nih.gov This includes endogenous compounds and various drugs. nih.gov MRP2 is a key transporter for the canalicular efflux of bile acids and their conjugates. nih.govnih.gov Its expression can be significantly reduced during cholestatic liver conditions. nih.govnih.gov While direct studies detailing the specific transport kinetics of this compound by human MRP2 are not extensively available in the reviewed literature, the transporter's established role in the biliary excretion of bile acid amidates suggests it is a primary pathway for the efflux of this fluorinated conjugate. nih.govnih.gov The general mechanism involves MRP2 mediating the transport of conjugated bile acids across the canalicular membrane of hepatocytes into the bile. nih.gov
Influence on Bile Flow and Hepatic Secretion in Isolated Organ Perfusion Models
Studies using isolated perfused rat liver models have provided significant insights into the biological behavior of this compound, particularly concerning its hepatic extraction, biliary secretion, and impact on bile flow.
In comparative analyses using the isolated perfused rat liver, this compound was examined alongside the naturally occurring glycine and taurine conjugates of chenodeoxycholic acid. nih.govcolab.ws The hepatic extraction of the 2-fluoro-beta-alanine conjugate was found to be similar to that of its glycine and taurine counterparts. nih.govcolab.ws
However, significant differences were observed in biliary secretion rates. The maximal biliary secretion rate of this compound was comparable to that of glycochenodeoxycholate. nih.govcolab.ws In contrast, this rate was 47% lower than that observed for taurochenodeoxycholate, indicating that the nature of the amino acid conjugate significantly influences the efficiency of biliary secretion. nih.govcolab.ws
Table 1: Comparative Biliary Secretion and Bile Flow Effects of Chenodeoxycholic Acid Conjugates in Isolated Perfused Rat Liver
| Conjugate | Maximal Biliary Secretion Rate (Relative to Taurochenodeoxycholate) | Change in Bile Flow |
|---|---|---|
| This compound | ~53% (Similar to Glycochenodeoxycholate) | 54% Decrease |
| Glycochenodeoxycholate | Similar to the 2-fluoro-beta-alanine conjugate | 74% Decrease |
| Taurochenodeoxycholate | 100% (Reference) | 12% Decrease |
Data derived from studies on isolated perfused rat liver. nih.govcolab.ws
The amino acid moiety conjugated to chenodeoxycholic acid has been shown to influence the cholestatic properties of the resulting bile acid. nih.govcolab.ws this compound induced a significant decrease in bile flow (54%) in the isolated perfused rat liver model. nih.govcolab.ws This cholestatic effect was comparable to the decrease caused by glycochenodeoxycholate (74%) but was substantially greater than the minimal decrease produced by taurochenodeoxycholate (12%). nih.govcolab.ws These findings underscore that the substitution of the naturally occurring amino acids with 2-fluoro-beta-alanine does not mitigate the cholestatic potential of the chenodeoxycholate molecule and suggests that the structure of the side chain is a key determinant of this biological property. nih.govcolab.ws
Mechanisms of Lipid Aggregate Dissolution (In Vitro Studies)
Bile acids are well-established as biological surfactants that facilitate the digestion and absorption of dietary lipids by forming micelles. researchgate.netsoton.ac.uk
The primary physiological function of bile acids is the solubilization and digestion of dietary fats and cholesterol. researchgate.netsoton.ac.uk They act as potent emulsifying agents due to their amphipathic nature, which allows them to break down large lipid globules into smaller, more manageable micelles. This process is critical for the absorption of lipids in the intestine. mdpi.com While specific in vitro studies quantifying the emulsification capacity of this compound towards cholesterol and other lipids are not detailed in the available literature, its structural similarity to natural bile acids strongly suggests it retains these fundamental surfactant properties. The parent compound, chenodeoxycholic acid, is a primary bile acid known for its role in lipid metabolism. nih.gov
Atherosclerosis is characterized by the accumulation of cholesterol and other lipids within the artery walls, forming plaques. nih.gov The elimination of excess cholesterol from the body is primarily achieved through its conversion to bile acids in the liver. nih.gov Consequently, there is a theoretical basis for investigating the potential of bile acids to interact with and dissolve lipid deposits. However, a review of the scientific literature did not yield any specific in vitro studies that have investigated the capacity of this compound to penetrate or dissolve bioengineered or harvested atherosclerotic plaques. Further research is required to explore this potential application.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chenodeoxycholic acid |
| Glycochenodeoxycholate |
| Taurochenodeoxycholate |
| Glycine |
| Taurine |
| 2-fluoro-beta-alanine |
Advanced Analytical Methodologies for N Chenodeoxycholyl 2 Fluoro Beta Alanine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of novel compounds. Its ability to provide detailed information about the chemical environment of specific nuclei makes it ideal for characterizing complex molecules like N-Chenodeoxycholyl-2-fluoro-beta-alanine.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy serves as a highly specific and sensitive technique for the analysis of this compound. rsc.org This method allows for the direct detection of fluorinated metabolites in complex biological fluids, such as bile, often without the need for extensive sample purification or the use of radiolabeled compounds. nih.gov
Research utilizing ¹⁹F NMR has been crucial in identifying the conjugates of α-fluoro-β-alanine (FBAL) with primary bile acids, including chenodeoxycholic acid, as the principal biliary metabolites of certain antineoplastic fluoropyrimidine drugs. nih.gov A key finding from these spectroscopic studies is the confirmation of the metabolite's stereospecificity; ¹⁹F NMR analysis demonstrated that only one of the two possible diastereoisomers of the FBAL-bile acid conjugate is formed in vivo, underscoring the stereoselective nature of the metabolic pathway. nih.gov
Table 1: Representative ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Description |
|---|
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy complements ¹⁹F NMR by providing a complete proton framework of the molecule, enabling full structural elucidation. The spectrum of this compound is complex, exhibiting signals corresponding to both the chenodeoxycholic acid steroid nucleus and the 2-fluoro-beta-alanine side chain.
The steroid backbone produces a series of complex, overlapping multiplets in the upfield region of the spectrum. More diagnostically important are the signals from the 2-fluoro-beta-alanine portion. Based on data for the α-fluoro-β-alanine precursor, the proton attached to the fluorinated carbon (CHF) is expected to resonate at a significant downfield shift, appearing as a complex multiplet due to coupling with both the fluorine atom and adjacent protons. chemicalbook.com The protons of the adjacent methylene (B1212753) group (-CH₂-N-) would also show distinct signals. chemicalbook.com
Table 2: Predicted ¹H NMR Spectral Assignments for the 2-Fluoro-beta-alanine Moiety
| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Description |
|---|---|---|---|
| H-2 (CHF) | ~5.1 ppm | Doublet of Multiplets (dm) | Signal for the proton on the carbon bearing the fluorine atom, shifted downfield by the electronegative fluorine. |
| H-3 (-CH₂-N) | ~3.4 - 3.6 ppm | Multiplet (m) | Signals for the two protons on the carbon adjacent to the amide nitrogen. |
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of drug metabolites, offering unparalleled sensitivity and specificity for both identification and quantification.
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS)
Fast-Atom-Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique well-suited for non-volatile and thermally unstable molecules like bile acid conjugates. wikipedia.org In FAB-MS, the sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process typically generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. wikipedia.org The resulting fragmentation patterns can also yield valuable structural data, such as the cleavage of the amide bond connecting the bile acid and the amino acid moieties.
Table 3: Expected Ions in FAB-MS Analysis of this compound
| Ion | Calculated Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [M+H]⁺ | 482.34 | Protonated molecular ion, confirming the intact mass of the conjugate. |
| [M-H]⁻ | 480.33 | Deprotonated molecular ion. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is essential to distinguish this compound from other potential metabolites or endogenous compounds that may have the same nominal mass.
Table 4: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₂₇H₄₄FNO₄ |
| Calculated Exact Mass ([M+H]⁺) | 482.3327 |
| Hypothetical Measured Mass | 482.3325 |
Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolite Analysis
For the quantitative analysis of this compound in complex biological samples, Ultrahigh Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. This technique was instrumental in identifying the compound as a biliary metabolite of the anticancer drug 5-fluorouracil (B62378). nih.gov
The UHPLC system first separates the target analyte from a multitude of other compounds in the matrix. The analyte then enters the mass spectrometer, where a specific parent ion (e.g., the [M+H]⁺ ion at m/z 482.3) is selected. This parent ion is then fragmented, and specific, characteristic fragment ions (daughter ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling precise quantification even at very low concentrations.
Table 5: Representative UHPLC-MS/MS Parameters for Quantification
| Parameter | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| Parent Ion (Q1) | 482.3 | The mass of the intact protonated this compound selected for fragmentation. |
| Daughter Ion (Q3) - Transition 1 | 375.3 | A key fragment ion corresponding to the chenodeoxycholyl structure, used for quantification. |
Table 6: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Chenodeoxycholic acid |
| α-fluoro-β-alanine (FBAL) |
| Cholic acid |
| Glycochenodeoxycholic Acid |
| Taurochenodeoxycholic Acid |
| N-cholyl-2-fluoro-beta-alanine |
| beta-Alanine (B559535) |
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. nih.gov The technique operates on the principle of differential distribution of analytes between a stationary phase and a mobile phase. nih.gov For the analysis of this compound and related bile acids, several chromatographic methods are employed, each offering distinct advantages.
Reversed-Phase High-Performance Liquid Chromatography (HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of bile acids due to its high resolution and sensitivity. nih.govmdpi.com In this method, the stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. researchgate.netfrontiersin.org The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. More hydrophobic bile acids are retained longer on the column, leading to effective separation. sielc.com
The analysis of this compound, a biliary metabolite of 5-fluorouracil, has been specifically reported using HPLC. nih.gov For general bile acid analysis, HPLC can be coupled with various detectors. Ultraviolet (UV) detection is common, often performed at wavelengths around 200-210 nm where the carboxyl group absorbs. researchgate.net However, for increased sensitivity and specificity, especially for complex biological samples, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is the gold standard. mdpi.comnih.gov This combination allows for the precise identification and quantification of individual bile acids, including isomers. mdpi.com Derivatization with fluorescent tags can also be employed to enhance detection when using a fluorescence detector. nih.gov For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a pre-chromatographic fluorescent labeling reagent for bile acids, allowing for fluorimetric detection with an excitation wavelength of 300 nm and an emission wavelength of 460 nm. nih.gov
Table 1: Examples of RP-HPLC Conditions for Bile Acid Analysis Click on column headers to sort
| Analyte(s) | Stationary Phase | Mobile Phase | Detector | Reference |
|---|---|---|---|---|
| Conjugated Bile Acids | C18 Octadecylsilane | Isocratic elution with methanol phosphate (B84403) buffer (pH 5.35) | UV (200 nm) | researchgate.net |
| Glycocholic acid (GCA), Taurodeoxycholic acid (TDCA), Glycodeoxycholic acid (GDCA) | Reversed-phase C18 | Acetate buffer and methanol (30:70) | UV (205 nm) | researchgate.net |
| Cholic acid, Deoxycholic acid, Chenodeoxycholic acid | Primesep B (mixed-mode) | Isocratic method | Not specified | sielc.com |
| 15 Bile Acid Species | Cortecs T3 2.7um | Gradient of Water/Ammonium formate/Formic acid and Acetonitrile/Isopropanol/Ammonium formate/Formic acid | Tandem Mass Spectrometry (MS/MS) | mdpi.com |
| Ursodeoxycholic acid (UDCA), Chenodeoxycholic acid (CDCA) | Reversed-phase | Not specified | Fluorescence (λex=300 nm, λem=460 nm) after derivatization | nih.gov |
| This compound | Not specified | Not specified | Not specified | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique often used for the qualitative screening and separation of bile acids. scielo.sa.crresearchgate.net The method involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase (commonly silica (B1680970) gel). scielo.sa.cryoutube.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). youtube.com As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, thus achieving separation. researchgate.netyoutube.com
For bile acid analysis, TLC can distinguish between free bile acids and their glycine (B1666218) and taurine (B1682933) conjugates. nih.gov However, standard TLC on silica gel may have limitations in separating isomers like chenodeoxycholic acid (CDCA) and deoxycholic acid (DCA). nih.gov The separated bile acid spots are typically visualized by spraying the plate with a chemical reagent, such as an anisaldehyde-sulfuric acid mixture, followed by heating. scielo.sa.cr The distance traveled by a compound relative to the solvent front is known as the retention factor (Rƒ), which can be used for identification by comparison with standards. youtube.com
To improve separation, modifications such as two-dimensional TLC (2D-TLC) and reversed-phase TLC (RP-TLC) have been developed. nih.gov RP-TLC, similar to RP-HPLC, uses a nonpolar stationary phase and a polar mobile phase, separating bile acids based on their lipophilicity. researchgate.net TLC is also valuable for monitoring the progress of chemical reactions and as a preliminary analytical step before more advanced techniques like HPLC. researchgate.net
Table 2: TLC Systems for Bile Acid and Amino Acid Analysis Click on column headers to sort
| Application | Stationary Phase | Mobile Phase | Visualization | Key Finding | Reference |
|---|---|---|---|---|---|
| Fecal Bile Acids | Silica Gel G60 | Toluene : Acetic acid : Water (5:5:1.5) | Anisaldehyde: Glacial acetic acid: Concentrated sulfuric acid (0.5:50:1) | Species-specific bile acid patterns can be identified. | scielo.sa.cr |
| Bile Salt Hydrolase Activity | Not specified | Not specified | Direct visual observation | A sensitive method for screening BSH-active lactobacilli by detecting cholic acid. | nih.gov |
| General Amino Acids | Cellulose or Silica Gel HPTLC | 2-butanol-pyridine-glacial acetic acid-deionized water (39:34:10:26) | Ninhydrin reagent | Allows for identification of most amino acids in complex mixtures. | researchgate.net |
| Lipophilicity of Bile Acids | RP-HPTLC | Methanol–water mixtures | Not specified | Chromatographic RMW values can be used as a measure of bile acid lipophilicity. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Bile Acid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of bile acids and their metabolites, including this compound. frontiersin.orgnih.gov GC separates volatile compounds in a gaseous mobile phase, while MS provides detailed structural information and precise quantification. shimadzu.com However, bile acids are non-volatile due to the presence of polar hydroxyl and carboxyl functional groups. shimadzu.comrestek.com Therefore, a crucial step in GC-MS analysis is chemical derivatization to convert these polar groups into more volatile and thermally stable forms. shimadzu.comshimadzu.com
Common derivatization procedures involve a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comshimadzu.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for silylation. restek.com The choice of derivatization reagent and reaction conditions must be optimized to ensure high derivatization efficiency. restek.comnih.gov
Once derivatized, the sample is injected into the GC, where the bile acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. restek.com The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that allows for definitive identification and quantification. weqas.com Isotope dilution GC-MS (ID-GCMS), which uses stable isotope-labeled internal standards, is considered a reference method for accurate quantification. weqas.com
Table 3: Derivatization and GC-MS in Bile Acid Analysis Click on column headers to sort
| Derivatization Method | Reagents | Purpose | GC Column Example | Reference |
|---|---|---|---|---|
| Trimethylsilylation | BSTFA + 1% TMCS | Replaces active hydrogens in –OH and –COOH groups with a trimethylsilyl (B98337) (TMS) group to increase volatility. | Rxi-5ms (30 m × 0.25 mm × 0.25 µm) | restek.com |
| Methylation and Trimethylsilylation | Methylation of carboxyl group, TMS of hydroxyl group | Two-step derivatization to create stable, volatile derivatives for GC analysis. | Not specified | shimadzu.comshimadzu.com |
| Comparison of Silylating Agents | MSTFA:NH4I:DTE; MSTFA:TMSI:TMCS; MSTFA:TMCS; BSTFA:TMCS | To find the most efficient reagent for derivatizing both hydroxyl and carboxyl groups. | Not specified | restek.com |
| Isotope Dilution Analysis | Formation of methyl trimethylsilyl ether (Me TMS) derivatives | To achieve high accuracy and precision for quantification using stable isotope internal standards. | Not specified | weqas.com |
Radiometric and Fluorescent Tracers in Transport and Distribution Studies
Understanding the transport, tissue distribution, and metabolic fate of this compound and other bile acids is crucial for elucidating their physiological and pharmacological roles. Radiometric and fluorescent tracers provide powerful tools for these investigations, allowing for sensitive and dynamic in vivo and in vitro assessments.
Radiochromatography for Tissue Distribution Assessment
Radiochromatography involves the use of bile acids labeled with radioactive isotopes to trace their movement and accumulation in biological systems. mdpi.com Isotopes such as ¹⁴C, ³H, and the positron-emitter ¹⁸F are commonly incorporated into the bile acid structure. mdpi.comnih.gov Following administration of the radiolabeled compound, its distribution throughout the body can be monitored over time by measuring radioactivity in various tissues (e.g., liver, intestine, plasma) and excreta. nih.govnih.gov
This technique allows for the calculation of key pharmacokinetic parameters, including bile acid pool size, synthesis rates, and turnover rates. mdpi.com For tissue distribution studies, samples are collected at different time points, and the radioactivity is quantified using methods like liquid scintillation analysis. mdpi.com This provides a quantitative map of where the bile acid and its metabolites are located. nih.gov
A clinical application of this principle is the SeHCAT (75Se-homocholic acid taurine) test, which uses a synthetic, gamma-emitting bile acid analogue to assess bile acid absorption in patients with chronic diarrhea. guysandstthomas.nhs.uk More advanced techniques like Positron Emission Tomography (PET) imaging, when used with ¹⁸F-labeled bile acids, enable non-invasive, dynamic visualization and quantification of hepatobiliary transport in vivo. nih.gov The position of the radiolabel on the bile acid molecule is critical, as it can affect its recognition by transport proteins. nih.gov For instance, studies with ¹⁸F-labeled cholic acid derivatives have shown that both the stereochemistry (3α vs. 3β) and conjugation status influence affinity for transporters like NTCP and OATP1B1. nih.gov
Near-Infrared and UV-Visible Fluorescent Bile Acid Derivatives in Liver Function Assessment
Fluorescent bile acid derivatives serve as powerful probes for visualizing hepatobiliary function in real-time. bohrium.comnih.gov These tracers are created by conjugating a bile acid to a fluorescent molecule (fluorochrome). nih.gov While derivatives that fluoresce in the visible spectrum have been developed, their utility is limited by the poor penetration of visible light through biological tissues. nih.govacs.org
Near-infrared (NIR) fluorescent bile acid derivatives (NIRBADs) overcome this limitation, as NIR light (780–2500 nm) can penetrate tissues more deeply, enabling non-invasive, extracorporeal imaging. bohrium.comacs.org These probes are designed to be selectively taken up by the liver and secreted into the bile, mimicking the natural enterohepatic circulation of bile acids. bohrium.comnih.gov The hepatic uptake and biliary excretion of NIRBADs can be monitored in real-time using specialized imaging systems, providing a dynamic assessment of liver function. acs.orgnih.gov
The synthesis of these probes often utilizes "click chemistry" to conjugate a bile acid to an NIR fluorochrome. nih.govfigshare.com Studies have shown that after intravenous administration, certain NIRBADs are rapidly taken up by the liver via transporters like NTCP and subsequently secreted into the bile. nih.govacs.org This organ-specific targeting contrasts with other NIR probes like indocyanine green (ICG), which also has hepatic clearance but lacks the specific vectorial transport properties of bile acids. acs.orgnih.gov The ability to visualize the entire process from hepatic uptake to intestinal release makes NIRBADs promising tools for non-invasively assessing hepatobiliary health and disease. bohrium.comnih.gov
In Vitro Quantitative Metabolic Study Techniques
Research employing the isolated perfused rat liver has been instrumental in characterizing the biological properties of this compound. In these studies, the compound is introduced into the perfusate that circulates through the isolated liver, and its uptake from the perfusate and subsequent secretion into the bile are monitored over time. This methodology enables a direct comparison with other related endogenous and synthetic bile acid conjugates.
Detailed findings from these studies reveal the influence of the amino acid moiety on the biological behavior of chenodeoxycholic acid conjugates. nih.gov For instance, the hepatic extraction of this compound was found to be comparable to that of the naturally occurring taurine and glycine conjugates of chenodeoxycholic acid. nih.gov However, significant differences were observed in their biliary secretion rates.
The maximal biliary secretion rate of this compound was determined to be similar to that of glycochenodeoxycholate. In contrast, its secretion rate was approximately 47% lower than that of taurochenodeoxycholate, highlighting a key quantitative difference in its hepatic transport. nih.gov Furthermore, the administration of this compound in the isolated perfused rat liver model resulted in a decrease in bile flow. This effect was comparable to the reduction seen with glycochenodeoxycholate but was more pronounced than the effect observed with taurochenodeoxycholate. nih.gov
These quantitative studies are crucial as they demonstrate that while this compound is a metabolite, its own biological properties are distinct and can be quantitatively assessed. nih.gov The compound itself is a product of a unique drug metabolism pathway where 2-fluoro-beta-alanine, a catabolite of the anticancer drug 5-fluorouracil, is conjugated with chenodeoxycholic acid. nih.govelsevierpure.comresearchgate.net The analytical techniques underpinning these in vitro studies often involve high-performance liquid chromatography (HPLC) for the separation and quantification of the parent compound and any potential metabolites in the bile and perfusate. nih.govresearchgate.net
The table below summarizes the comparative quantitative findings for the biliary secretion of this compound and related compounds from the isolated perfused rat liver studies.
Table 1: Comparative Biliary Secretion Rates of Chenodeoxycholic Acid Conjugates in the Isolated Perfused Rat Liver Model
| Compound | Maximal Biliary Secretion Rate (Relative Comparison) | Reference |
| This compound | Similar to Glycochenodeoxycholate | nih.gov |
| This compound | 47% lower than Taurochenodeoxycholate | nih.gov |
| Glycochenodeoxycholate | Similar to this compound | nih.gov |
| Taurochenodeoxycholate | Higher than this compound and Glycochenodeoxycholate | nih.gov |
Structure Activity Relationship Sar Studies of N Chenodeoxycholyl 2 Fluoro Beta Alanine and Analogs
Role of the Fluorine Atom in Modulating Biological Interactions and Metabolic Stability
The introduction of a fluorine atom into bioactive molecules is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability and binding affinity. In the context of N-Chenodeoxycholyl-2-fluoro-beta-alanine, the fluorine atom at the 2-position of the beta-alanine (B559535) moiety is anticipated to confer distinct characteristics compared to its non-fluorinated counterparts.
Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially influencing its interactions with biological targets. This can lead to stronger binding affinities with receptors and transporters due to the formation of favorable electrostatic interactions or hydrogen bonds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound by blocking sites susceptible to enzymatic degradation. While specific studies on the metabolic stability of this compound are not extensively detailed in the available literature, research on other fluorinated compounds has shown that fluorination can significantly increase resistance to metabolic processes. nih.gov For instance, the replacement of a hydrogen atom with fluorine can prevent hydroxylation at that position, a common metabolic pathway for many drugs.
Influence of the 2-Fluoro-beta-alanine Moiety on Receptor and Transporter Affinity/Specificity
The conjugation of bile acids with amino acids, such as glycine (B1666218) and taurine (B1682933), is a natural process that modifies their physicochemical properties and biological activity. nih.gov The use of a synthetic amino acid analog, 2-fluoro-beta-alanine, in this compound introduces a novel structural element that can influence its interaction with key proteins in bile acid homeostasis, such as the farnesoid X receptor (FXR) and the apical sodium-dependent bile acid transporter (ASBT). mdpi.comnih.gov
Bile acids are natural ligands for FXR, a nuclear receptor that plays a pivotal role in regulating genes involved in bile acid, lipid, and glucose metabolism. nih.gov The structure of the amino acid conjugate can impact the potency and efficacy of FXR activation. While direct binding studies of this compound to FXR are not widely reported, the properties of the 2-fluoro-beta-alanine moiety suggest potential for distinct interactions within the ligand-binding domain of the receptor.
ASBT is responsible for the reabsorption of bile acids from the intestine into the enterohepatic circulation. mdpi.com The affinity of bile acid conjugates for ASBT is crucial for their systemic exposure. A study on the biological properties of the 2-fluoro-beta-alanine conjugate of chenodeoxycholic acid in a perfused rat liver model demonstrated that its hepatic extraction was similar to that of the naturally occurring taurine and glycine conjugates. nih.gov However, its effect on bile flow differed, suggesting that the amino acid moiety can indeed influence the biological activity of chenodeoxycholic acid conjugates. nih.gov
Kinetic studies on the enzyme responsible for conjugating bile acids, bile acid-CoA:amino acid N-acyltransferase, have shown that it has a comparable affinity for 2-fluoro-beta-alanine and taurine, and a greater affinity for these two than for glycine. nih.govelsevierpure.com This suggests that the formation of this compound can be an efficient process in the liver.
Table 1: Comparison of Biliary Secretion Rates of Chenodeoxycholic Acid Conjugates
| Conjugate | Maximal Biliary Secretion Rate (relative to Taurochenodeoxycholate) | Decrease in Bile Flow (relative to Glycochenodeoxycholate) |
| This compound | Similar to Glycochenodeoxycholate, 47% lower than Taurochenodeoxycholate | Comparable to Glycochenodeoxycholate |
| Glycochenodeoxycholate | - | 74% |
| Taurochenodeoxycholate | 100% | 12% |
Data derived from a study using an isolated perfused rat liver model. nih.gov
Impact of Stereochemistry and Regioisomerism on Biological Function
The stereochemistry of both the bile acid steroid nucleus and the amino acid conjugate is a critical determinant of biological activity. Bile acids themselves possess a specific stereochemical configuration that is essential for their function. Similarly, the chirality of the 2-fluoro-beta-alanine moiety in this compound could significantly influence its interaction with its biological targets.
Amino acids, with the exception of glycine, are chiral molecules, existing as L- and D-enantiomers. libretexts.org In nature, proteins are constructed almost exclusively from L-amino acids. The specific stereoisomer of 2-fluoro-beta-alanine used in the synthesis of this compound would be expected to affect its binding to receptors and transporters, which are themselves chiral entities. However, specific studies detailing the differential activities of the stereoisomers of this compound are not currently available in the public domain.
Regioisomerism, or the position of the fluorine atom on the beta-alanine, would also be expected to have a profound impact on the molecule's properties. The placement of the fluorine at the 2-position (alpha to the amino group) is just one possibility. Moving the fluorine to the 3-position would alter the electronic and steric properties of the amino acid, which would in turn likely change its biological activity profile.
Computational Chemistry and Molecular Modeling for SAR Elucidation
In the absence of extensive empirical data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the structure-activity relationships of novel compounds like this compound. Molecular docking studies could be employed to simulate the binding of this synthetic bile acid to the ligand-binding domain of FXR. Such studies could provide insights into the specific interactions formed by the chenodeoxycholic acid backbone and the 2-fluoro-beta-alanine side chain, including the role of the fluorine atom in binding.
While no specific molecular modeling studies for this compound are publicly available, research on other bile acid derivatives has demonstrated the utility of this approach. researchgate.net For example, docking studies have been used to understand how different modifications to the bile acid structure affect FXR activation. These studies can help in the rational design of new analogs with improved potency and selectivity.
Molecular dynamics simulations could further be used to explore the conformational flexibility of this compound and its stability within the binding pocket of its target proteins over time. This would provide a more dynamic picture of the binding event and could help to explain differences in activity between various analogs.
Preclinical Pharmacokinetic and Disposition Studies of N Chenodeoxycholyl 2 Fluoro Beta Alanine Analogs
Hepatic Extraction and Biliary Secretion Rates in Isolated Perfused Organ Models
Isolated perfused rat liver models have been instrumental in characterizing the hepatobiliary transport of N-Chenodeoxycholyl-2-fluoro-beta-alanine. Studies using this model have shown that the 2-fluoro-beta-alanine conjugates of chenodeoxycholic acid are extracted by the liver to a similar extent as their naturally occurring taurine (B1682933) and glycine (B1666218) counterparts. nih.gov This suggests that the addition of the fluorine atom does not significantly impede the initial uptake of the bile acid conjugate from sinusoidal blood into hepatocytes.
However, differences emerge in the subsequent biliary secretion. The maximal biliary secretion rate of this compound was found to be similar to that of glycochenodeoxycholate but was 47% lower than that of taurochenodeoxycholate. nih.gov Furthermore, the fluorinated conjugate induced a decrease in bile flow comparable to that seen with glycochenodeoxycholate. nih.gov These findings indicate that the amino acid conjugate plays a significant role in influencing the biliary secretion and cholestatic properties of chenodeoxycholic acid conjugates. nih.gov
Table 1: Comparative Biliary Secretion and Bile Flow Effects in Isolated Perfused Rat Liver
| Compound | Maximal Biliary Secretion Rate (Compared to Taurochenodeoxycholate) | Effect on Bile Flow |
|---|---|---|
| This compound | 47% Lower | Decrease |
| Glycochenodeoxycholate | Similar to this compound | Decrease |
| Taurochenodeoxycholate | Higher | Less pronounced decrease |
Data sourced from a study using isolated perfused rat liver models. nih.gov
Intestinal Absorption and Reabsorption Mechanisms in Animal Models
The intestinal absorption of bile acids is a critical component of their enterohepatic circulation, occurring through both active and passive transport mechanisms primarily in the distal small intestine (ileum). nih.govnih.gov While specific studies on the intestinal absorption of this compound are limited, general principles of bile acid transport provide a framework for its likely behavior. Conjugated bile acids are predominantly reclaimed via active transport in the ileum. nih.govfrontiersin.org
The primary transporter responsible for the active absorption of conjugated bile acids from the intestine is the apical sodium-dependent bile acid transporter (ASBT). nih.gov Given that this compound is a conjugated bile acid, its reabsorption is expected to be largely dependent on this transporter. Passive absorption mechanisms, which are more significant for unconjugated and some glycine-conjugated bile acids, may also play a role. nih.govfrontiersin.org It has been noted that fluoride (B91410) is primarily absorbed and metabolized by gastrointestinal tissue, which can be significantly affected by fluorosis. mdpi.com
Tissue Distribution and Clearance Pathways in Preclinical Species
Following intravenous administration in rats, 2-fluoro-beta-alanine (FBAL), a catabolite of fluorouracil and a component of the titular compound, demonstrates a complex pharmacokinetic profile with a prolonged elimination half-life. nih.gov Studies on radiolabeled FBAL revealed rapid distribution to various tissues. nih.gov
Within the initial 30 minutes post-administration, the highest concentrations of radioactivity were found in the kidneys, liver, spleen, lungs, and heart. nih.gov Over time, radioactivity was retained in the enterohepatic circulation, central nervous system, heart, and skeletal muscle. nih.gov
The primary route of elimination for FBAL is urinary excretion, with approximately 70% of the administered dose excreted over 192 hours, mostly as free FBAL. nih.gov Biliary excretion is also a notable pathway; FBAL-bile acid conjugates appear in bile almost immediately after administration at concentrations 10- to 100-fold higher than in plasma. nih.gov Fecal excretion represents a minor elimination route. nih.gov This suggests that while FBAL itself is cleared renally, its conjugation to bile acids facilitates significant hepatobiliary transport and contributes to its retention in the enterohepatic circulation. nih.gov
Comparative Disposition of Fluorinated versus Non-Fluorinated Bile Acid Conjugates
The introduction of fluorine into the beta-alanine (B559535) moiety of chenodeoxycholate conjugates results in distinct disposition characteristics when compared to the non-fluorinated glycine and taurine conjugates. In isolated perfused rat liver studies, the hepatic extraction of this compound was similar to that of the natural conjugates, indicating that the initial uptake into the liver is not significantly altered by this specific fluorination. nih.gov
However, the biological properties post-uptake show notable differences. The maximal rate of biliary secretion for the fluorinated chenodeoxycholate conjugate was markedly lower than that of the taurine conjugate, aligning it more closely with the secretion profile of the glycine conjugate. nih.gov This suggests that the modification influences the efficiency of the canalicular export pumps, such as the Bile Salt Export Pump (BSEP). nih.govnih.gov
Furthermore, the effect on bile flow also mimics that of the glycine conjugate, causing a more significant decrease compared to the taurine conjugate. nih.gov These observations underscore that even a subtle structural modification like the addition of a fluorine atom can influence the biological handling of a bile acid, particularly its biliary secretion and cholestatic potential, without substantially affecting its hepatic uptake. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glycochenodeoxycholate |
| Taurochenodeoxycholate |
| 2-fluoro-beta-alanine (FBAL) |
| Chenodeoxycholic acid |
| Glycine |
| Taurine |
Emerging Research Avenues and Future Perspectives for N Chenodeoxycholyl 2 Fluoro Beta Alanine Research
Elucidation of Novel Biological Targets and Signaling Pathways
A primary avenue of future research for N-Chenodeoxycholyl-2-fluoro-beta-alanine involves the comprehensive identification of its biological targets and the downstream signaling pathways it modulates. While it is known as a biliary metabolite of the chemotherapeutic agent 5-fluorouracil (B62378), its independent biological activities remain a key area for investigation. nih.gov
Research efforts are expected to focus on its interaction with key proteins that govern bile acid homeostasis and signaling. Bile acids are now recognized as crucial signaling molecules that activate specific receptors to regulate not only their own synthesis and transport but also broader metabolic processes, including glucose, lipid, and energy metabolism. nih.gov
Key potential targets for investigation include:
Farnesoid X Receptor (FXR): This nuclear receptor is a master regulator of bile acid synthesis and is activated by bile acids like chenodeoxycholic acid (CDCA), the parent compound of this compound. nih.gov Future studies will need to determine how the addition of the 2-fluoro-beta-alanine moiety affects binding affinity and activation or antagonism of FXR compared to unconjugated CDCA.
Takeda G protein-coupled receptor 5 (TGR5): This is a membrane-bound receptor that is also activated by bile acids, mediating different signaling pathways than FXR, often related to energy expenditure and inflammation. nih.gov The influence of this compound on TGR5 signaling is an unexplored but critical research question.
Bile Acid Transporters: The compound's transport into and out of hepatocytes and intestinal cells is critical to its metabolic fate. Investigating its substrate specificity for transporters such as the Apical Sodium-Dependent Bile Acid Transporter (ASBT), Organic Anion Transporting Polypeptides (OATPs), and the Bile Salt Export Pump (BSEP) is essential. explorationpub.com Studies on similar conjugates suggest that the amino acid moiety can significantly influence transport and secretion properties. nih.gov
By integrating multi-omics approaches with targeted molecular studies, researchers can build a systems-level model of the compound's interactions within the liver and other tissues, potentially uncovering novel roles in metabolic regulation or drug-induced cholestasis. drugtargetreview.com
Development of Advanced Preclinical Models for Mechanistic Insights
To understand the complex in vivo behavior of this compound, the development and application of advanced preclinical models are indispensable. These models allow for detailed mechanistic studies that are not feasible in human subjects.
Initial studies have utilized the isolated perfused rat liver model to examine the hepatic extraction and biliary secretion of this compound, comparing it to naturally occurring bile acid conjugates. nih.gov This ex vivo system provides a controlled environment to study liver-specific transport and metabolism without systemic influences.
Future research will likely leverage a wider array of models:
Genetically Modified Animal Models: Mouse models with knockouts or humanization of key bile acid receptors (e.g., FXR, TGR5) or transporters can provide definitive insights into the specific pathways through which this compound exerts its effects. nih.gov Hamster models, which have a bile salt metabolism more similar to humans, can also be valuable for studying in vivo performance. umich.edu
Physiology-Based Pharmacokinetic (PBPK) Models: These computational models integrate physiological data with compound-specific properties to simulate the absorption, distribution, metabolism, and excretion (ADME) of the molecule throughout the body. nih.gov A PBPK model for this compound could predict its concentration in various tissues and identify key factors influencing its enterohepatic circulation. nih.gov
3D Cell Culture and Organoid Systems: Advanced in vitro models, such as liver spheroids or "liver-on-a-chip" systems, can more accurately replicate the complex microenvironment of the human liver. These models would be invaluable for studying the compound's effects on hepatocyte function and its potential interactions with other cell types in the liver.
These advanced models will be crucial for bridging the gap between basic biochemical findings and potential clinical relevance, providing a mechanistic basis for the compound's observed biological properties. drugtargetreview.com
Enhancement of Analytical Techniques for In Vivo and In Vitro Monitoring
The accurate detection and quantification of this compound and its metabolites in complex biological matrices are paramount for understanding its pharmacokinetics and pharmacodynamics. The field is continuously seeing enhancements in analytical methods that offer greater sensitivity, specificity, and throughput. nih.gov
The primary methods for bile acid analysis include chromatography coupled with mass spectrometry. acs.org Future research will benefit from the refinement of these techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This remains the gold standard for bile acid quantification due to its high sensitivity and specificity. acs.org Developing validated LC-MS/MS methods specifically for this compound is a necessary step for detailed pharmacokinetic studies. The use of capillary liquid chromatography can further improve the separation of structurally similar bile acid isomers. acs.org
High-Resolution Mass Spectrometry (HR-MS): Techniques like Orbitrap-based MS allow for the identification of unknown metabolites in an untargeted fashion, which would be crucial for mapping the complete metabolic fate of this compound. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful non-destructive technique that can provide detailed structural information and quantify bile acids without the need for derivatization. nih.gov It has potential for non-invasive in vivo detection of bile acid profiles. nih.gov
Beyond quantification, advanced imaging techniques using labeled analogs are an emerging frontier. Synthesizing fluorescent or radiolabeled versions of this compound could enable real-time in vivo imaging of its transport and distribution in preclinical models, offering unparalleled spatio-temporal insights. explorationpub.com
Table 1: Comparison of Key Analytical Techniques for Bile Acid Monitoring
| Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio after ionization and fragmentation. | High sensitivity and specificity; considered the gold standard for quantification. | Requires derivatization for some compounds; can be complex to operate. | acs.org |
| GC-MS | Separates volatile compounds by gas chromatography before detection by mass spectrometry. | Excellent separation efficiency for certain bile acids. | Requires chemical derivatization to increase volatility, which is time-consuming. | nih.gov |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and concentration. | Non-destructive; provides detailed structural information; requires minimal sample preparation. | Lower sensitivity compared to MS; can be difficult to interpret complex spectra. | nih.gov |
| Fluorescent Imaging | Uses fluorescently tagged bile acid analogs to visualize their location and movement in cells or live animals. | Enables real-time, in vivo visualization of transport dynamics. | The fluorescent tag may alter the biological properties of the parent molecule. | explorationpub.com |
Exploration of Structure-Guided Design Principles for Bile Acid Modulators
The unique structure of bile acids—with a rigid steroidal nucleus, distinct hydrophilic (α) and hydrophobic (β) faces, and a modifiable side chain—makes them an attractive scaffold for designing novel therapeutic agents. mdpi.comresearchgate.net Understanding the structure-activity relationships (SAR) is fundamental to this endeavor.
The synthesis of this compound is itself an example of such structural modification. Future research will explore these principles more systematically:
Side-Chain Modification: The length, charge, and composition of the amino acid conjugate can dramatically alter a bile acid's solubility, transport characteristics, and receptor interactions. nih.gov The introduction of a fluorine atom, as in this compound, can impact metabolic stability and binding affinity due to its high electronegativity and ability to form strong bonds.
Steroid Nucleus Modification: Altering the number and position of hydroxyl groups on the steroid core changes the hydrophobicity of the bile acid, which is a key determinant of its biological activity and signaling properties. researchgate.netnih.gov
Dimerization and Conjugation: Creating bile acid dimers or conjugating them to other molecules can generate compounds with entirely new functions, such as forming molecular receptors or serving as targeted drug delivery vehicles to cells expressing bile acid transporters. mdpi.comresearchgate.net
By systematically synthesizing derivatives of this compound and evaluating their biological activity, researchers can build robust SAR models. These models will guide the rational design of next-generation bile acid modulators with enhanced potency, selectivity, and desired pharmacokinetic profiles for potential therapeutic applications.
Q & A
Basic: What synthetic protocols are recommended for preparing N-Chenodeoxycholyl-2-fluoro-beta-alanine, and how can coupling efficiency be optimized?
Methodological Answer:
The synthesis typically involves conjugating chenodeoxycholic acid derivatives with 2-fluoro-beta-alanine using carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-Hydroxysuccinimide) to stabilize reactive intermediates . Key steps include:
- Activation: Pre-activate the carboxyl group of chenodeoxycholic acid with EDC/NHS (molar ratio 1:1.2) in anhydrous DMF at 4°C for 30 minutes.
- Conjugation: Add 2-fluoro-beta-alanine (1.5 equivalents) and react at room temperature for 12–16 hours.
- Purification: Use reverse-phase HPLC with a C18 column (gradient: 10%–90% acetonitrile in 0.1% TFA) to isolate the product. Monitor yield via LC-MS (ESI+ mode) to confirm molecular ion peaks.
Critical Parameters:
- Maintain pH 5–6 during activation to prevent hydrolysis.
- Use TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds if thiol-containing intermediates are involved .
Basic: Which analytical techniques are validated for assessing the purity and structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: ¹H/¹³C NMR (500 MHz, DMSO-d6) to confirm the presence of fluorine-induced deshielding in beta-alanine protons (δ 3.8–4.2 ppm) and bile acid methyl groups (δ 0.6–1.2 ppm).
- Mass Spectrometry: High-resolution MS (HRMS, Q-TOF) to verify the molecular formula (e.g., [M+H]+ at m/z 512.28 ± 0.02).
- HPLC-PDA: Purity >95% via C18 column (λ = 210 nm), retention time compared to synthetic standards .
Quality Control:
- Use differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Validate methods per ICH guidelines with triplicate runs .
Advanced: How does fluorination at the beta-alanine moiety modulate the compound’s interaction with bile acid transporters (e.g., ASBT)?
Methodological Answer:
Fluorination enhances metabolic stability by reducing enzymatic cleavage (e.g., via carboxypeptidases) and alters hydrophobicity, impacting transporter affinity.
- In Vitro Assays:
- Competitive Inhibition: Measure IC50 using Caco-2 cells expressing ASBT (sodium-dependent taurocholate cotransport) with [³H]-taurocholate as a tracer.
- Surface Plasmon Resonance (SPR): Immobilize ASBT on TFGA (thin-film gold array) sensors to quantify binding kinetics (KD, kon/koff) .
- Comparative Studies: Replace fluorine with hydrogen or chlorine in analogs to isolate electronic vs. steric effects .
Advanced: What preclinical models are suitable for evaluating the therapeutic potential of this compound in cholestatic liver disease?
Methodological Answer:
- In Vivo Models:
- Bile Duct-Ligated (BDL) Rats: Administer 10 mg/kg/day intravenously for 7 days; assess serum bile acid levels (ELISA) and liver histopathology (H&E staining).
- Mdr2⁻/⁻ Mice: Measure fecal bile acid excretion via LC-MS to evaluate ASBT inhibition efficacy .
- Mechanistic Studies:
- Use CRISPR-edited HepG2 cells lacking FXR (farnesoid X receptor) to dissect receptor-dependent vs. transporter-dependent effects.
Data Contradiction: How to resolve discrepancies in reported cytotoxicity profiles of this compound across cell lines?
Methodological Answer:
Discrepancies often arise from variability in experimental design:
- Source Validation: Confirm cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media).
- Dose-Response Analysis: Re-evaluate IC50 using standardized MTT assays (48-hour exposure, n=6 replicates).
- Meta-Analysis: Pool data from ≥3 independent studies (fixed-effects model) to identify outliers. Adjust for batch effects (e.g., reagent lot variations in EDC/NHS) .
Advanced: What strategies mitigate off-target effects of this compound in systemic circulation?
Methodological Answer:
- Prodrug Design: Introduce pH-sensitive linkers (e.g., maleamate) to release the active compound only in the ileum (pH >7).
- Targeted Delivery: Conjugate with polymeric nanoparticles (PLGA-PEG) functionalized with ileum-specific ligands (e.g., apical sodium-dependent bile acid transporter peptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
